

4-Phenylethynylphthalic Anhydride molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylethynylphthalic Anhydride**

Cat. No.: **B050582**

[Get Quote](#)

An In-depth Technical Guide to **4-Phenylethynylphthalic Anhydride**

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Phenylethynylphthalic Anhydride** (4-PEPA), a key compound in advanced materials science. This document is intended for researchers, chemists, and professionals in drug development and polymer science.

Molecular Structure and Properties

4-Phenylethynylphthalic Anhydride is an organic compound with the molecular formula C₁₆H₈O₃.^{[1][2]} Structurally, it consists of a phthalic anhydride core substituted with a phenylethynyl group at the 4-position. This unique structure imparts desirable properties for various applications, particularly in the synthesis of high-performance polymers.^{[3][4]}

The compound typically appears as a colorless to light yellow crystalline powder.^{[1][5]} It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane, but it is insoluble in water.^[1]

Quantitative Data Summary

The key physicochemical properties of **4-Phenylethynylphthalic Anhydride** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₁₆ H ₈ O ₃	[1][2][3]
Molecular Weight	248.24 g/mol	[1][6]
Melting Point	149 - 154 °C	[6][7]
Boiling Point	466.881 °C at 760 mmHg	[1]
Density	1.38 g/cm ³	[1]
Appearance	White to Yellow to Green powder/crystal	[6]

Applications in Polymer Chemistry

4-Phenylethynylphthalic Anhydride is a crucial monomer and end-capping agent in the synthesis of polyimides.[3][4] Polyimides are a class of high-performance polymers known for their exceptional thermal and oxidative stability, as well as their robust mechanical properties. [4]

The incorporation of the phenylethynyl group allows for thermal curing, which leads to cross-linking of the polymer chains. This process enhances the thermal stability and solvent resistance of the resulting polyimide materials.[3] These advanced polymers find applications in demanding environments, such as the aerospace industry for composites and coatings.[4]

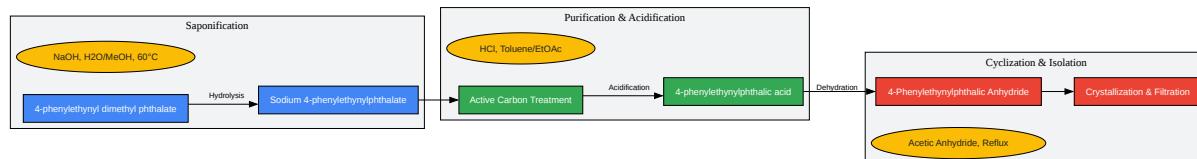
Experimental Protocol: Synthesis of 4-Phenylethynylphthalic Anhydride

The following is a detailed experimental protocol for the synthesis of **4-Phenylethynylphthalic Anhydride**, based on established chemical literature.[2][5]

Materials:

- 4-phenylethynyl dimethyl phthalate
- Methanol

- Water
- 25% (by mass) aqueous solution of sodium hydroxide
- Active carbon
- Toluene
- Ethyl acetate
- Concentrated hydrochloric acid
- Acetic anhydride


Procedure:

- Saponification: Suspend 33.6 g of 4-phenylethynyl dimethyl phthalate in a mixture of water and methanol. While stirring, add 40 g of a 25% aqueous sodium hydroxide solution dropwise. Heat the reaction mixture to 60°C and stir for 3 hours.
- Decolorization: After confirming the completion of the reaction, cool the mixture to an internal temperature of 30°C. Add 1 g of active carbon and stir for 30 minutes at this temperature.
- Purification: Filter the mixture to remove the active carbon and rinse the filter cake with water. Combine the filtrate and the rinsing solution.
- Acidification and Extraction: To the combined aqueous solution, add toluene and ethyl acetate. To this two-layered mixture, add 28 g of concentrated hydrochloric acid dropwise. Stir for 30 minutes at room temperature and then allow the layers to separate. Collect the organic layer containing 4-phenylethynylphthalic acid.
- Cyclization: Partially concentrate the organic layer. Add 17 g of acetic anhydride to the concentrate and reflux the mixture with heating for 4 hours.
- Crystallization and Isolation: After the reaction is complete, cool the mixture. The **4-Phenylethynylphthalic Anhydride** will precipitate as a crystal. Filter the crystals, rinse them, and dry to obtain the final product.

This process yields approximately 26.6 g of pale yellow crystalline **4-Phenylethynylphthalic Anhydride**, corresponding to a 94% yield based on the starting 4-phenylethynyl dimethyl phthalate.[2][5]

Synthesis Workflow

The logical flow of the synthesis protocol is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Phenylethynylphthalic Anhydride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. [4-PHENYLETHYNYLPHTHALIC ANHYDRIDE synthesis - chemicalbook](http://chemicalbook.com) [chemicalbook.com]

- 3. ossila.com [ossila.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. 4-PHENYLETHYNYLPHthalic ANHYDRIDE | 119389-05-8 [chemicalbook.com]
- 6. 4-Phenylethynylphthalic Anhydride | 119389-05-8 | TCI AMERICA [tcichemicals.com]
- 7. chemwill.lookchem.com [chemwill.lookchem.com]
- To cite this document: BenchChem. [4-Phenylethynylphthalic Anhydride molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050582#4-phenylethynylphthalic-anhydride-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com